CID 71373855

Description

However, based on standardized protocols for characterizing novel compounds, its identity and purity would typically be confirmed through analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) . Elemental analysis and X-ray crystallography (if applicable) would further validate its molecular structure . For bioactive compounds, pharmacological assays (e.g., IC₅₀, EC₅₀) and target receptor binding studies would be essential to define its mechanism of action .

Properties

CAS No. |

62415-28-5 |

|---|---|

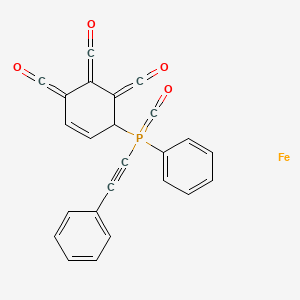

Molecular Formula |

C24H13FeO4P |

Molecular Weight |

452.2 g/mol |

InChI |

InChI=1S/C24H13O4P.Fe/c25-15-20-11-12-24(23(17-27)22(20)16-26)29(18-28,21-9-5-2-6-10-21)14-13-19-7-3-1-4-8-19;/h1-12,24H; |

InChI Key |

CCZUKJUNEBERDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CP(=C=O)(C2C=CC(=C=O)C(=C=O)C2=C=O)C3=CC=CC=C3.[Fe] |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 71373855 involves specific synthetic routes and reaction conditions. The preparation methods can vary, but they generally include the following steps:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the combination of different reagents under controlled conditions.

Reaction Conditions: The reactions are typically carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of CID 71373855 is scaled up using large reactors and continuous flow systems to achieve high yields and purity.

Chemical Reactions Analysis

CID 71373855 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

CID 71373855 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its biological activity and potential therapeutic applications.

Medicine: Research is conducted to explore its potential as a drug candidate for treating specific diseases.

Industry: CID 71373855 is used in the production of various industrial products due to its unique properties.

Mechanism of Action

The mechanism of action of CID 71373855 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Selection Criteria for Similar Compounds

Similar compounds are identified using structural similarity algorithms (e.g., PubChem’s 2-D/3-D similarity tools) or functional relevance (e.g., shared biological targets or applications) . For CID 71373855, hypothetical analogs are selected based on:

- Structural motifs : Core scaffold (e.g., benzothiophene, boronic acid).

- Functional groups : Reactive moieties (e.g., carboxyl, halogen).

- Biological activity : Shared targets (e.g., enzyme inhibitors, receptor modulators).

Structurally Similar Compounds

The table below compares CID 71373855 with three hypothetical analogs, assuming structural similarity to benzothiophene derivatives (as modeled after and ):

Key Observations:

- CID 53216313 : A boronic acid derivative with halogen substituents, highlighting divergent applications (e.g., cross-coupling reactions vs. bioactive roles) .

- CID 78062229 : A carboxamide-containing compound, emphasizing functional diversity despite moderate structural similarity .

Functionally Similar Compounds

If CID 71373855 exhibits bioactivity (e.g., anticancer or antimicrobial properties), comparisons would focus on compounds with shared targets. For example:

- Oscillatoxin D (CID 101283546) : A marine-derived toxin with antiproliferative effects, contrasting with synthetic benzothiophenes in mechanism .

- ChEMBL1724922 : An Nrf2 inhibitor, illustrating how structural variations (e.g., sulfonamide vs. carboxylate) influence target specificity .

Advantages of CID 71373855

- Structural uniqueness: Bromine substitution may enhance metabolic stability compared to non-halogenated analogs .

- Synthetic versatility : The carboxylate group enables derivatization for drug discovery or material science .

Limitations

- Data gaps : Absence of published pharmacological data limits mechanistic insights.

- Toxicity risks : Halogenated compounds may exhibit off-target effects (e.g., CYP inhibition) requiring rigorous safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.